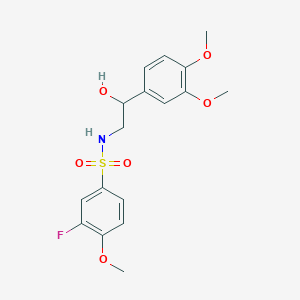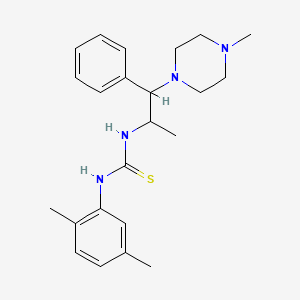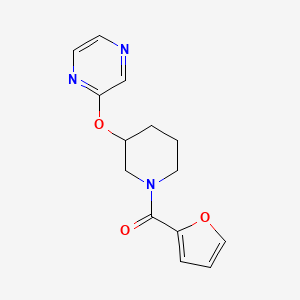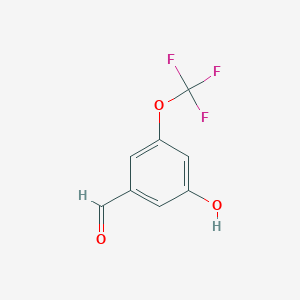
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a structure similar to the one you mentioned often belong to a class of organic compounds known as phenethylamines . These compounds contain a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a phenethylamine backbone with various substituents. These can include methoxy groups attached to the aromatic rings and other functional groups attached to the ethan-1-amine .Chemical Reactions Analysis
Again, while specific reactions involving your compound aren’t available, phenethylamines in general can undergo a variety of chemical reactions. These can include reactions with acids, bases, oxidizing and reducing agents, and various electrophilic and nucleophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their exact structure. Factors that can influence these properties include the nature and position of the substituents on the aromatic rings, the presence of other functional groups, and the overall shape and size of the molecule .科学的研究の応用
Anaerobic O-Demethylation
- Research Context: A study by Stupperich, Konle, & Eckerskorn (1996) found that enzymes from Sporomusa ovata showed broad O-methyl ether cleavage capacity, which could hydrolize the methyl-oxygen linkages of compounds like methoxynaphtholes and certain dimethoxy and monomethoxy aryls under anaerobic conditions. This research indicates potential applications in biochemical processes involving methyl ether activation mechanisms.
Electrophilic Fluorinating Reagents
- Research Context: Yasui et al. (2011) in their study on N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide have shown that this compound can improve the enantioselectivity in fluorination reactions. This suggests its use as a novel electrophilic fluorinating reagent in organic synthesis and pharmaceutical applications.
Corrosion Inhibition Properties
- Research Context: A 2016 study by Kaya et al. on quantum chemical and molecular dynamic simulation studies demonstrated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron. These findings open up possibilities for these compounds in protecting metals from corrosion, which is crucial in industrial applications.
Photodynamic Therapy
- Research Context: Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new compounds that showed promise for photodynamic therapy applications in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield.
Anticancer Potential
- Research Context: Tsai et al. (2016) synthesized novel aminothiazole-paeonol derivatives and evaluated them for their anticancer effect on various cancer cell lines, identifying compounds with significant inhibitory activity and potential as lead compounds in gastrointestinal adenocarcinoma treatment.
Tubulin Polymerization Inhibition
- Research Context: Banerjee et al. (2005) discovered that certain sulfonamide drugs, including 4-methoxybenzenesulfonamide derivatives, can inhibit tubulin polymerization, suggesting their potential use in developing new treatments for cancer.
作用機序
Target of Action
Similar compounds with a dimethoxyphenyl structure have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as anti-inflammatory, anticancer, and antiviral effects . These activities suggest that the compound may interact with its targets to modulate cellular processes and induce changes in cell function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway modulations would depend on the specific targets and mode of action of the compound.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may induce changes in cell function and potentially exhibit therapeutic effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO6S/c1-23-15-7-5-12(9-13(15)18)26(21,22)19-10-14(20)11-4-6-16(24-2)17(8-11)25-3/h4-9,14,19-20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWYWUKTORNSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6aS)-2-(2-phenoxyethyl)-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2606229.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2606231.png)


![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2606236.png)
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2606237.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2606238.png)

![1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2606241.png)



![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2606250.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2606251.png)